Vilanterol

β2-adrenoceptor binding affinity pKi

Sourcing a well-characterized ultra-LABA reference standard with documented selectivity is critical for respiratory drug discovery. Vilanterol (GW642444) directly addresses this need: • Defined β2-AR binding (pKi 9.42 ± 0.02) and functional selectivity (pEC50 β2=10.37, β1=6.98, β3=7.36) - >1000-fold selective over β1/β3. • 24-hour sustained bronchodilation at 22 h post-dose; rapid Tmax (5-10 min); dose-proportional exposure (25-100 µg) with minimal accumulation. • Available as free base (CAS 503068-34-6) or trifenatate salt (CAS 503070-58-4); lyophilized stability 36 months at -20°C.

Molecular Formula C24H33Cl2NO5
Molecular Weight 486.4 g/mol
CAS No. 503068-34-6
Cat. No. B1248922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilanterol
CAS503068-34-6
Synonyms4-(2-((6-((2-(((2,6-dichlorophenyl)methyl)oxy)ethyl)oxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
vilanterol
Molecular FormulaC24H33Cl2NO5
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl
InChIInChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1
InChIKeyDAFYYTQWSAWIGS-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vilanterol Baseline Overview


Vilanterol (CAS 503068-34-6), clinically administered as vilanterol trifenatate (CAS 503070-58-4), is an ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) designed for once-daily inhaled administration [1]. It exhibits a subnanomolar binding affinity (pKi 9.42 ± 0.02) for the human β2-adrenoceptor, coupled with an exceptionally fast association rate that contributes to its rapid onset and prolonged 24-hour duration of action [2]. Vilanterol is commercially available only as a fixed-dose combination (e.g., with fluticasone furoate, umeclidinium) and is not authorized for stand-alone therapeutic use [3].

Vilanterol: Why Substitution Fails


Despite belonging to the same β2-agonist class, vilanterol cannot be considered interchangeable with other LABAs (e.g., salmeterol, formoterol) or even other ultra-LABAs (e.g., indacaterol, olodaterol) due to fundamental differences in molecular pharmacology, physicochemical properties, and clinical dosing that preclude simple dose-equivalence [1]. Vilanterol demonstrates >1000-fold β2-selectivity over β1- and β3-adrenoceptors, which is significantly higher than formoterol and indacaterol and directly impacts the cardiovascular safety margin [1]. Furthermore, its unique binding mechanism, involving an exosite interaction at β2-H296-K305, confers a distinct kinetic profile of rapid onset yet prolonged duration that is not replicated by other agents [2]. Clinically, vilanterol is dosed at 25 µg once daily, whereas salmeterol requires 50 µg twice daily and indacaterol 75-300 µg once daily, reflecting divergent pharmacokinetic and pharmacodynamic profiles that preclude generic substitution without compromising efficacy or safety [3].

Vilanterol Head-to-Head Evidence


β2-Adrenoceptor Binding Affinity

In radioligand binding assays using human recombinant β2-adrenoceptors, vilanterol displayed a subnanomolar affinity (pKi 9.42 ± 0.02) that was comparable to salmeterol (pKi 9.61 ± 0.03) but higher than olodaterol, formoterol (pKi 8.05 ± 0.02), and indacaterol [1]. This high affinity, coupled with a rapid association rate, underlies vilanterol's 24-hour duration of action [2].

β2-adrenoceptor binding affinity pKi

Functional β2-Selectivity

In cAMP functional activity studies, vilanterol exhibited >1000-fold selectivity for β2-AR over β1-AR and β3-AR, a profile comparable to salmeterol but significantly improved compared to formoterol and indacaterol [1]. Vilanterol's pEC50 values for β2-AR, β1-AR, and β3-AR were 10.37, 6.98, and 7.36 respectively, yielding a β2/β1 selectivity ratio of approximately 2450-fold [2].

β2-selectivity cAMP pEC50

Intrinsic Efficacy

Vilanterol demonstrated a level of intrinsic efficacy (maximal cAMP response) that was comparable to indacaterol but significantly greater than that of salmeterol in recombinant β2-AR assays [1]. While formoterol and indacaterol were the most efficacious agents overall, vilanterol occupies an intermediate efficacy tier, exceeding salmeterol's partial agonist profile [2].

intrinsic efficacy cAMP efficacy

Onset and Duration of Action

In isolated human airway tissue, vilanterol exhibited a faster onset and longer duration of action than salmeterol, maintaining significant bronchodilation at 22 hours post-treatment [1]. In vivo, single doses of vilanterol (25-100 µg) produced increases in FEV1 as early as 5 minutes after inhalation, with bronchodilation sustained over 24 hours in subjects with asthma and COPD [2].

onset of action duration of action bronchodilation

Clinical Trough FEV1

A Bayesian network meta-analysis of 33 randomized controlled trials in COPD demonstrated that vilanterol 25 µg once daily (OD) was statistically superior to formoterol 12 µg twice daily (BID) in improving trough FEV1 at both 12 and 24 weeks [1]. While indacaterol 300 µg and 150 µg OD were the most effective agents overall, vilanterol's superior efficacy relative to formoterol—a widely prescribed LABA—supports its therapeutic positioning [1].

FEV1 network meta-analysis COPD

Salt Form and Physicochemical Stability

Vilanterol is supplied as the trifenatate salt (CAS 503070-58-4) for pharmaceutical development, with a molecular weight of 774.77 g/mol . The trifenatate salt exhibits solubility in DMSO (≥86 mg/mL, 111 mM) and ethanol (12 mg/mL), but is practically insoluble in water, which influences formulation and analytical method development [1]. In lyophilized powder form, vilanterol trifenatate is stable for up to 36 months when stored at -20°C under desiccation; in solution, stability is limited to 3 months at -20°C .

salt form stability solubility

Vilanterol Research & Industrial Applications


Preclinical Inhaled Combination Therapies

Vilanterol's 24-hour duration of action (evidenced by sustained bronchodilation at 22 h post-dose in human airway tissue [1]) and rapid Tmax (5-10 min) [2] make it an ideal candidate for fixed-dose combination (FDC) development with once-daily inhaled corticosteroids (e.g., fluticasone furoate) or long-acting muscarinic antagonists (e.g., umeclidinium). Its high β2-selectivity (>1000-fold) [3] reduces the risk of off-target cardiovascular effects, a critical consideration in FDC formulation where multiple active agents may compound systemic exposure.

In Vitro Screening of β2-AR Ligands

Researchers investigating structure-activity relationships (SAR) of β2-agonists should utilize vilanterol as a reference ultra-LABA with a defined binding profile (pKi 9.42) [1] and well-characterized functional selectivity (pEC50 β2=10.37, β1=6.98, β3=7.36) [2]. Its unique exosite interaction mechanism (β2-H296-K305) [3] provides a benchmark for evaluating novel compounds designed to exploit this binding site for enhanced selectivity and duration.

PK/PD Modeling of Inhaled β2-Agonists

Vilanterol's rapid absorption (Tmax 5-10 min) and approximately dose-proportional systemic exposure across the 25-100 µg range [1] provide a robust dataset for constructing PK/PD models of inhaled drug deposition and systemic distribution. Its marginal accumulation upon repeat dosing [1] simplifies modeling assumptions for chronic therapy simulations.

Analytical Method Development and Quality Control

Procurement of vilanterol trifenatate (CAS 503070-58-4) requires attention to its specific salt form, solubility profile (soluble in DMSO, insoluble in water), and stability constraints (36-month lyophilized stability at -20°C; 3-month solution stability at -20°C) [2]. These parameters are essential for developing robust LC-MS/MS bioanalytical methods, dissolution testing protocols, and stability-indicating assays for both drug substance and finished product quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vilanterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.